molecular formula C14H15NO4 B1365199 Diethyl 2-(4-cyanophenyl)malonate CAS No. 201404-26-4

Diethyl 2-(4-cyanophenyl)malonate

Cat. No. B1365199
CAS No.: 201404-26-4
M. Wt: 261.27 g/mol
InChI Key: XKGWMWFGOLJWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07148227B2

Procedure details

Diethyl malonate (0.49 mol) was added at approximately 60° C. over 2 hours to a suspension of sodium hydride (0.51 mol) in 140 ml of 1,4-dioxane. After stirring for a further 10 min, 0.05 mol of CuBr were added. After 15 min, 0.25 mol of 4-cyanobromobenzene in 10 ml of dioxane were added. The reaction mixture was maintained at 100° C. for approximately 14 hours and then, at approximately 15° C., 35 ml of 12N hydrochloric acid were slowly added. The precipitate was filtered off and the filtrate was extracted with diethyl ether. After phase separation, the organic phase was dried and then freed from the solvent. 32 g of the title compound remained.
Quantity
0.49 mol
Type
reactant
Reaction Step One
Quantity
0.51 mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[C:14]([C:16]1[CH:21]=[CH:20][C:19](Br)=[CH:18][CH:17]=1)#[N:15].Cl>O1CCOCC1>[C:14]([C:16]1[CH:21]=[CH:20][C:19]([CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])=[CH:18][CH:17]=1)#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
0.49 mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
0.51 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
CuBr
Quantity
0.05 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring for a further 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
After phase separation
CUSTOM
Type
CUSTOM
Details
the organic phase was dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.